molecular formula C19H23N3O4S2 B054211 Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-48-9

Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-

Cat. No. B054211
CAS RN: 120164-48-9
M. Wt: 421.5 g/mol
InChI Key: LCDWMECCBOPYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as HET or HET0016 and is a potent inhibitor of the 20-HETE biosynthetic pathway.

Mechanism of Action

HET0016 inhibits the biosynthesis of 20-HETE by inhibiting the enzyme CYP4A. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting the biosynthesis of 20-HETE, HET0016 has been shown to have vasodilatory effects and can reduce blood pressure.
Biochemical and physiological effects:
HET0016 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and vascular tone in animal models. HET0016 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, HET0016 has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of HET0016 is its specificity for the 20-HETE biosynthetic pathway. This allows researchers to investigate the role of 20-HETE in various physiological processes. However, one limitation of HET0016 is its potential toxicity. HET0016 has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the use of HET0016 in scientific research. One area of research is the role of 20-HETE in the regulation of renal function. HET0016 has been shown to reduce renal injury in animal models, and further research is needed to investigate the potential therapeutic use of HET0016 in renal disease. Another area of research is the use of HET0016 in the treatment of cardiovascular disease. HET0016 has been shown to reduce blood pressure and vascular tone, and further research is needed to investigate its potential use as a therapeutic agent. Finally, HET0016 has been shown to have anti-cancer effects, and further research is needed to investigate its potential use in cancer therapy.
Conclusion:
In conclusion, HET0016 is a compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the 20-HETE biosynthetic pathway and has been shown to have a number of biochemical and physiological effects. While HET0016 has some limitations, its specificity for the 20-HETE biosynthetic pathway makes it a valuable tool for investigating the role of 20-HETE in various physiological processes. There are a number of future directions for the use of HET0016 in scientific research, and further studies are needed to investigate its potential therapeutic use in renal disease, cardiovascular disease, and cancer therapy.

Synthesis Methods

HET0016 can be synthesized through a multi-step process starting with the reaction of 2-aminobenzothiazole with formaldehyde to form an imine intermediate. This intermediate is then reacted with 2-hydroxyethylamine and benzenesulfonyl chloride to form the final product, HET0016. The synthesis of HET0016 has been optimized to produce high yields and purity.

Scientific Research Applications

HET0016 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the 20-HETE biosynthetic pathway, which is involved in the regulation of blood pressure and vascular tone. HET0016 has been used in studies to investigate the role of 20-HETE in various physiological processes, such as renal function, cardiovascular disease, and cancer.

properties

CAS RN

120164-48-9

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C19H23N3O4S2/c1-11-12(2)17(24)13(3)18-16(11)22-19(27-18)20-10-14-4-6-15(7-5-14)28(25,26)21-8-9-23/h4-7,21,23-24H,8-10H2,1-3H3,(H,20,22)

InChI Key

LCDWMECCBOPYGP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C

synonyms

Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-

Origin of Product

United States

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